molecular formula C8H15NO3 B12992378 Methyl 4-amino-3-methyltetrahydro-2H-pyran-3-carboxylate

Methyl 4-amino-3-methyltetrahydro-2H-pyran-3-carboxylate

Cat. No.: B12992378
M. Wt: 173.21 g/mol
InChI Key: IBJCDRZAMLSSDM-UHFFFAOYSA-N
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Description

Methyl 4-amino-3-methyltetrahydro-2H-pyran-3-carboxylate is a chemical compound with the molecular formula C8H15NO3 It is a derivative of tetrahydropyran, a six-membered ring containing five carbon atoms and one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-3-methyltetrahydro-2H-pyran-3-carboxylate typically involves the reaction of 4-amino-3-methyltetrahydro-2H-pyran-3-carboxylic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-methyltetrahydro-2H-pyran-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives, depending on the nucleophile used .

Scientific Research Applications

Methyl 4-amino-3-methyltetrahydro-2H-pyran-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-methyltetrahydro-2H-pyran-3-carboxylate involves its interaction with specific molecular targets. The compound can act as a substrate for certain enzymes, leading to the formation of active intermediates. These intermediates can then participate in various biochemical pathways, exerting their effects through the modulation of enzyme activity or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-amino-3-methyltetrahydro-2H-pyran-3-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for the development of new chemical entities and the study of structure-activity relationships .

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl 4-amino-3-methyloxane-3-carboxylate

InChI

InChI=1S/C8H15NO3/c1-8(7(10)11-2)5-12-4-3-6(8)9/h6H,3-5,9H2,1-2H3

InChI Key

IBJCDRZAMLSSDM-UHFFFAOYSA-N

Canonical SMILES

CC1(COCCC1N)C(=O)OC

Origin of Product

United States

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